4-Chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
Description
Historical Context of Modified Glycosides in Organic Chemistry
The development of modified glycosides traces its origins to the pioneering work of Hermann Emil Fischer in the late 19th century, whose groundbreaking research established the foundational principles of carbohydrate chemistry that continue to influence contemporary glycoside synthesis. Fischer's discovery that phenylhydrazine reacts with sugars to form highly crystalline derivatives, which he termed osazones, laid the groundwork for systematic carbohydrate structural analysis and modification. Between 1893 and 1895, Fischer developed the glycosidation reaction that bears his name, demonstrating the formation of glycosides through the reaction of aldoses or ketoses with alcohols in the presence of acid catalysts.
The Fischer glycosidation method represented a revolutionary advancement in carbohydrate chemistry, enabling the systematic synthesis of glycosidic bonds under controlled conditions. This reaction, performed using carbohydrate solutions or suspensions in alcohol solvents with acid catalysis, could produce mixtures of ring size isomers and anomers, with reaction time determining the predominant product distribution. The thermodynamic preference for α-anomers due to the anomeric effect became a crucial consideration in subsequent glycoside synthesis strategies.
The evolution from Fischer's early methods to contemporary glycoside synthesis has been marked by increasingly sophisticated approaches to stereochemical control and functional group manipulation. The development of protecting group strategies, particularly the use of acetyl groups for hydroxyl protection, emerged as a critical advancement enabling selective modifications of carbohydrate structures. The incorporation of aromatic aglycons, such as the chlorophenyl group in the compound under examination, represents a natural progression from Fischer's early phenyl derivatives toward more complex and biologically relevant structures.
Modern glycoside chemistry has embraced the principles established by Fischer while incorporating advanced synthetic methodologies such as transition metal catalysis and stereoselective reactions. Recent developments in nickel-catalyzed carboboration of glycals have demonstrated the potential for simultaneous modification of multiple positions on carbohydrate structures, offering unprecedented opportunities for creating glycoside diversity. These contemporary approaches build upon the historical foundation established by Fischer's seminal contributions to carbohydrate chemistry.
Significance of β-D-Glucopyranoside Derivatives in Contemporary Research
Contemporary research into β-D-glucopyranoside derivatives has revealed their fundamental importance across multiple domains of biological and medicinal chemistry, with particular emphasis on their enhanced stability and unique biological activities compared to their natural counterparts. The β-glycosidic linkage configuration present in 4-Chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside represents a critical structural feature that distinguishes these synthetic derivatives from many naturally occurring α-linked glycosides. Research has demonstrated that β-glycosides often exhibit superior resistance to enzymatic hydrolysis, particularly by α-glycosidases commonly found in biological systems.
The significance of N-acetylglucosamine-based derivatives in contemporary research extends far beyond their synthetic accessibility, encompassing their roles as fundamental building blocks in biological systems and their potential as therapeutic agents. N-acetylglucosamine serves as the monomeric unit of chitin, forming the exoskeletons of arthropods and constituting a major component of fungal cell walls. This biological ubiquity has driven extensive research into modified N-acetylglucosamine derivatives as potential therapeutic agents, particularly those incorporating structural modifications designed to enhance bioavailability and target specificity.
Recent investigations into bi-deoxygenated N-acetylglucosamine derivatives have demonstrated remarkable anti-inflammatory properties, with certain modifications showing superior inhibition of inflammatory cytokines compared to the parent N-acetylglucosamine molecule. These studies employed both in vivo and in vitro inflammation models induced by lipopolysaccharide, revealing that structural modifications at specific positions can dramatically enhance anti-inflammatory efficacy. The highest performing derivative showed superior inhibition against serum levels of interleukin-6 and tumor necrosis factor-α, as well as reduced leukocyte migration to lungs and peritoneal cavity in challenged animal models.
The contemporary focus on regioselective modification of unprotected glycosides has emerged as a critical research frontier, addressing the historical challenge of similar reactivity among hydroxyl groups in carbohydrate structures. Modern approaches employing transition metal catalysis and organocatalysis have enabled unprecedented selectivity in carbohydrate modification, facilitating the development of complex derivatives such as 4-Chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside. These methodological advances have opened new possibilities for creating diverse glycoside libraries with potential applications in drug discovery and development.
Structural Uniqueness and Functional Group Configuration
The structural architecture of 4-Chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside exemplifies sophisticated molecular design principles that combine multiple functional elements to achieve specific chemical and biological objectives. The compound's molecular framework can be dissected into several distinct structural components, each contributing unique properties to the overall molecular behavior. The β-D-glucopyranoside core provides the fundamental carbohydrate scaffold, while the acetamido group at the C-2 position introduces both hydrogen bonding capabilities and conformational constraints that influence the molecule's three-dimensional structure.
The incorporation of three acetyl protecting groups at positions C-3, C-4, and C-6 represents a strategic approach to modulating the compound's physical and chemical properties. These acetyl groups serve multiple functions beyond simple hydroxyl protection, including enhancement of lipophilicity, modification of crystal packing arrangements, and potential sites for controlled hydrolysis in biological systems. The systematic placement of these protecting groups creates a highly substituted carbohydrate derivative with significantly altered polarity and solubility characteristics compared to the parent N-acetylglucosamine molecule.
The para-chlorophenyl aglycon attached through the β-glycosidic linkage introduces aromatic character and electronic effects that distinguish this compound from simpler alkyl or unsubstituted phenyl glycosides. The chlorine substituent at the para position of the phenyl ring provides both steric and electronic modifications that can influence binding interactions with biological targets. Research into similar chlorophenyl-substituted carbohydrates has demonstrated that halogen substitution patterns can significantly affect biological activity, often enhancing potency or selectivity compared to unsubstituted analogs.
Conformational analysis of N-acetylglucosamine derivatives has revealed that intramolecular hydrogen bond networks play crucial roles in determining preferred molecular conformations. Studies using broadband chirped pulse Fourier transform microwave spectroscopy have identified multiple conformational states of N-acetylglucosamine, with conformational preferences controlled by hydrogen bonding between polar groups in the acetamido moiety and hydroxyl groups. The strong oxygen-hydrogen to carbonyl oxygen interaction dominates these hydrogen bonding patterns, creating stable conformational arrangements that influence biological recognition and binding.
| Structural Component | Chemical Formula Fragment | Molecular Weight Contribution | Functional Significance |
|---|---|---|---|
| Chlorophenyl Aglycon | C₆H₄Cl-O- | 127.55 | Aromatic binding, electronic effects |
| Glucopyranoside Core | C₆H₁₀O₅ | 162.14 | Carbohydrate scaffold, stereochemistry |
| Acetamido Group | CH₃CONH- | 58.06 | Hydrogen bonding, conformational control |
| Three Acetyl Groups | 3×(CH₃CO-) | 129.11 | Lipophilicity, protection, hydrolysis sites |
The crystallographic characterization of this compound has revealed a triclinic crystal system, providing detailed insights into the solid-state molecular arrangement and intermolecular interactions. The crystal structure data contributes valuable information about molecular packing, hydrogen bonding networks, and potential polymorphic forms that could influence pharmaceutical formulation and stability. The specific arrangement of functional groups in the crystal lattice reflects the balance between intramolecular conformational preferences and intermolecular interactions that govern solid-state behavior.
Properties
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(4-chlorophenoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO9/c1-10(23)22-17-19(29-13(4)26)18(28-12(3)25)16(9-27-11(2)24)31-20(17)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEQTOCFACZKOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)Cl)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393988 | |
| Record name | F1507-0115 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50729-97-0 | |
| Record name | F1507-0115 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetylation of 2-acetamido-2-deoxy-D-glucose
- Reagents and Conditions : Acetic anhydride is added to 2-acetamido-2-deoxy-D-glucose in the presence of pyridine as a base and solvent.
- Procedure : The reaction mixture is stirred overnight at room temperature to ensure complete acetylation of the hydroxyl groups at positions 3, 4, and 6.
- Workup : Pyridine is removed by evaporation, followed by azeotropic distillation with toluene to eliminate residual pyridine.
- Purification : The residue is dissolved in ethyl acetate and sequentially washed with 1 M HCl, saturated sodium bicarbonate, and water to remove impurities.
- Drying : The organic layer is dried over magnesium sulfate and filtered.
- Yield : Typically, penta-O-acetylated sugar derivatives are obtained in high yields (~92.4%).
Formation of Glycosyl Chloride Intermediate
- The tri-O-acetylated sugar is converted into the corresponding glycosyl chloride by treatment with reagents such as hydrogen chloride gas or thionyl chloride under controlled conditions.
- This intermediate is reactive and used promptly in the next glycosylation step.
Glycosylation with 4-Chlorophenol
- Reagents : 4-Chlorophenol is used in excess relative to the glycosyl chloride to drive the reaction forward.
- Catalyst : Boron trifluoride diethyl etherate (BF3·OEt2) is commonly employed as a Lewis acid catalyst to activate the glycosyl chloride.
- Solvent and Atmosphere : The reaction is typically carried out in dry dichloromethane under an inert nitrogen atmosphere to prevent moisture interference.
- Reaction Time : The mixture is stirred overnight to ensure complete coupling.
- Workup : The reaction mixture is filtered through Celite to remove solids, washed with aqueous sodium carbonate solution to neutralize acids, and then with water.
- Drying and Purification : The organic phase is dried over magnesium sulfate, filtered, and evaporated. The crude product is purified by recrystallization from solvents such as ethyl acetate/hexane or ethanol.
- Yield : The glycoside product is obtained in moderate to good yields (e.g., 50-70% depending on exact conditions).
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes | Typical Yield (%) |
|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine, room temp, overnight | Removal of pyridine by evaporation and azeotropic distillation | ~92.4 |
| Glycosyl chloride formation | HCl gas or thionyl chloride, low temp | Intermediate used immediately | Not isolated |
| Glycosylation | 4-Chlorophenol, BF3·OEt2, dry DCM, N2, overnight | Stirring under inert atmosphere to avoid hydrolysis | 50-70 |
| Purification | Filtration, washes (Na2CO3, water), recrystallization | Recrystallization solvents: ethyl acetate/hexane or ethanol | - |
Mechanistic Insights and Reaction Analysis
- The acetylation step protects hydroxyl groups, enhancing selectivity in subsequent glycosylation.
- The glycosyl chloride intermediate is an activated donor, facilitating nucleophilic attack by the phenol oxygen.
- BF3·OEt2 acts by coordinating to the glycosyl chloride, increasing the electrophilicity of the anomeric center.
- The reaction proceeds with retention of stereochemistry at the anomeric carbon, yielding the β-D-glucopyranoside configuration.
- Workup steps involving aqueous washes remove acidic byproducts and unreacted starting materials, ensuring purity.
Representative Experimental Data from Literature
An example from a peer-reviewed synthesis protocol:
- Starting with 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride (8.2 mmol) and 4-chlorophenol (24.6 mmol) in dichloromethane (30 mL).
- Addition of tetrabutylammonium bromide (phase transfer catalyst) and 1 M aqueous NaOH (30 mL).
- Stirring for 1 hour at room temperature.
- Extraction with chloroform, washing, drying, and recrystallization from ethanol.
- Final product obtained as a crystalline solid with satisfactory purity and yield.
Industrial and Scale-up Considerations
- Industrial synthesis follows similar chemistry but emphasizes process optimization for yield, purity, and cost-effectiveness.
- Automation and continuous flow techniques may be employed for precise control of reaction parameters.
- High-performance liquid chromatography (HPLC) and other chromatographic methods are standard for quality control.
- Solvent recycling and waste minimization strategies are integrated to meet environmental standards.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine | RT, overnight | Tri-O-acetylated sugar (~92% yield) |
| Glycosyl chloride formation | HCl gas or thionyl chloride | Low temperature | Reactive glycosyl chloride intermediate |
| Glycosylation | 4-Chlorophenol, BF3·OEt2 | Dry DCM, N2, overnight | 4-Chlorophenyl glycoside (50-70% yield) |
| Purification | Aqueous washes, recrystallization | Standard organic workup | Pure crystalline product |
Chemical Reactions Analysis
Hydrolysis
One of the primary reactions that this compound can undergo is hydrolysis, particularly in aqueous environments. Under acidic or basic conditions, the acetyl groups can be hydrolyzed to yield the corresponding hydroxyl derivatives. This reaction is crucial for understanding the stability and bioavailability of the compound in biological systems.
Glycosidic Bond Cleavage
The compound can participate in glycosidic bond cleavage reactions. The mechanism typically involves the formation of an oxazoline intermediate, which can then react with water or other nucleophiles, leading to the release of the aglycone (in this case, 4-chlorophenol) and the formation of free sugars. This reaction is catalyzed by enzymes such as hexosaminidases, which facilitate glycosidic bond hydrolysis while retaining stereochemistry at the anomeric center .
Acetylation and Deacetylation
The presence of multiple acetyl groups makes this compound susceptible to acetylation and deacetylation reactions. These reactions can be performed using acetic anhydride or other acetylating agents under controlled conditions. Deacetylation can be achieved using bases or nucleophiles that attack the carbonyl carbon of the acetyl group, resulting in the formation of hydroxyl groups.
Mechanistic Insights
The mechanism of action for this compound primarily relates to its role as a glycoside in biological systems. Enzymatic reactions involving this compound often exhibit specific interactions with enzymes due to its structural features:
-
General Acid Catalysis : During glycosidic bond cleavage, acid-base residues facilitate the departure of leaving groups and promote nucleophilic attack by water on the oxazoline intermediate.
-
Retention of Stereochemistry : The enzymatic hydrolysis typically results in retention of stereochemistry at the anomeric carbon due to concerted mechanisms involving both acid and base catalysis .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
One of the primary applications of this compound is in the development of antimicrobial agents. Research indicates that derivatives of glucopyranosides exhibit significant antibacterial activity against various strains of bacteria. The presence of the chlorophenyl group enhances its lipophilicity, which may improve membrane permeability and bioactivity against pathogens.
Anti-inflammatory Effects
Studies have shown that compounds with similar structures possess anti-inflammatory properties. The acetyl groups in the glucopyranoside structure may play a crucial role in modulating inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.
Cancer Research
Emerging research suggests that glycosides can influence cancer cell proliferation and apoptosis. The specific structural modifications in 4-Chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside may provide insights into developing novel anticancer therapies. Case studies have reported promising results when tested on various cancer cell lines .
Biochemistry
Enzyme Inhibition Studies
This compound has potential as a substrate or inhibitor in enzyme assays. Its structural components may interact with specific enzymes involved in metabolic pathways, offering insights into enzyme kinetics and mechanisms. For instance, it could serve as a model compound for studying glycosidase activity .
Glycobiology Applications
In glycobiology, this compound can be utilized to study carbohydrate-protein interactions. The tri-O-acetylated structure allows for the exploration of glycan-binding proteins and their roles in biological processes such as cell signaling and immune responses .
Material Sciences
Synthesis of Glycopolymers
The chemical structure of this compound can be employed in synthesizing glycopolymers. These materials have applications in drug delivery systems and biomaterials due to their biocompatibility and ability to mimic natural glycoproteins .
Case Studies
Mechanism of Action
The anti-inflammatory effects of 4-Chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside are primarily attributed to its ability to inhibit the activity of pro-inflammatory enzymes and cytokines. The compound interacts with molecular targets such as cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-κB) pathways, leading to a reduction in the production of inflammatory mediators.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- 4-Fluorophenyl Analog (CAS 135608-45-6):
Replacing chlorine with fluorine alters electronic properties. The smaller, more electronegative fluorine reduces steric hindrance and increases metabolic stability. However, the weaker electron-withdrawing effect of fluorine (compared to chlorine) may reduce glycosidic bond hydrolysis resistance . - 4-Nitrophenyl Analog (CAS 13089-27-5): The nitro group (-NO₂) is strongly electron-withdrawing, accelerating enzymatic cleavage of the glycosidic bond. This makes nitrophenyl derivatives (e.g., 4-nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside) useful as chromogenic substrates for glycosidase activity assays .
- This derivative exhibits lower reactivity in glycosidase assays compared to para-substituted analogs .
Modifications to the Sugar Backbone
- Galactopyranoside Analog (S5h, β-D-galactose): Replacing glucose with galactose (epimeric at C4) changes stereochemistry, impacting interactions with galactose-specific enzymes like β-galactosidase. The 4-chlorophenyl β-D-galactopyranoside derivative showed 40% yield in synthesis, comparable to glucose analogs, but with distinct NMR shifts (δ 7.23–6.95 ppm for aromatic protons) .
- 4-Deoxy Analogs (e.g., 2-acetamido-2,4-dideoxy derivatives): Removal of the C4 hydroxyl group disrupts hydrogen bonding, reducing solubility and altering substrate specificity for glycosaminoglycan biosynthesis enzymes. These analogs are often radiolabeled for tracking cellular uptake .
Alkyl Chain Modifications
- Octyl and Nonyl Derivatives (e.g., CAS 173725-23-0): Substituting the aryl group with long alkyl chains (e.g., octyl or nonyl) increases hydrophobicity, enhancing micelle formation and utility in membrane protein studies. For example, nonyl derivatives are used in detergent formulations for protein solubilization .
Functional Group Variations on the Sugar
- Trifluoroacetamido vs. Acetamido Groups: Trifluoroacetamido derivatives (e.g., 3-fluoro-4-nitrophenyl 3,4,6-tri-O-acetyl-2-trifluoroacetamido-β-D-glucopyranoside) exhibit stronger electron-withdrawing effects, stabilizing the glycosidic bond but increasing synthetic complexity due to fluorine’s reactivity .
- Benzylidene-Protected Derivatives (e.g., 4,6-O-benzylidene): Cyclic protection of the 4 and 6 hydroxyls (e.g., CAS 19234-58-3) directs reactivity to the 3-position, enabling regioselective glycosylation. This is critical for oligosaccharide synthesis .
Biological Activity
4-Chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS No. 50729-97-0) is a derivative of glucosamine that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a chlorophenyl group and multiple acetyl groups, which influence its interactions within biological systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-Chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is with a molecular weight of 365.76 g/mol. The compound is typically presented as a white to light yellow powder and is known to be hygroscopic and heat-sensitive .
Research indicates that compounds similar to 4-Chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside can inhibit glycosaminoglycan (GAG) synthesis in cells. A study demonstrated that certain acetylated glucosamine analogs significantly reduced the incorporation of labeled glucosamine into GAGs in cultured hepatocytes. Specifically, the analogs were shown to compete for metabolic pathways involved in GAG synthesis, leading to reduced chain elongation and premature termination of GAG chains .
Inhibition Studies
In vitro studies have illustrated that at concentrations around 1.0 mM, this compound can decrease the incorporation of D-[3H]glucosamine into GAGs to approximately 7% of control levels. This effect was attributed to the compound's ability to act as a competitive inhibitor within metabolic pathways responsible for GAG synthesis . Additionally, it was noted that exogenous uridine could restore protein synthesis inhibited by the compound, suggesting a complex interaction with nucleotide metabolism .
Case Study 1: Hepatocyte Cultures
In a controlled experiment using primary hepatocyte cultures, various analogs including 4-Chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside were assessed for their effects on cellular metabolism. The results indicated a concentration-dependent inhibition of glucosamine incorporation into GAGs without affecting total protein synthesis significantly .
Case Study 2: Glycosaminoglycan Synthesis
Another study focused on the impact of this compound on GAG synthesis revealed that treatment resulted in the production of smaller GAGs compared to controls. This alteration suggests that the compound interferes with normal enzymatic processes during GAG biosynthesis .
Comparative Analysis
| Compound | Inhibition Concentration (mM) | % Control GAG Incorporation | Effect on Protein Synthesis |
|---|---|---|---|
| 4-Chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside | 1.0 | ~7% | Moderate inhibition |
| Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose | Varies | Varies | Minimal |
| 1-Deoxy-GlcNAc Analog | Varies | ~19% | No significant effect |
Q & A
Basic: What are the key synthetic strategies for preparing 4-Chlorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside?
The synthesis typically involves glycosylation reactions using activated donors like trichloroacetimidates or glycosyl halides. Key steps include:
- Protection of hydroxyl groups : Acetylation (3,4,6-O-acetyl) and 2-acetamido groups to prevent side reactions.
- Glycosylation : Coupling of the protected glucosamine derivative with 4-chlorophenol under Lewis acid catalysis (e.g., BF₃·Et₂O) to form the β-glycosidic bond .
- Deprotection : Selective removal of acetyl groups under basic conditions (e.g., K₂CO₃/MeOH) if required .
Optimization of reaction conditions (solvent, temperature, catalyst) is critical to achieve high stereoselectivity and yield .
Basic: What analytical techniques are essential for structural validation of this compound?
- NMR Spectroscopy :
- ¹H and ¹³C NMR confirm stereochemistry and substitution patterns. Key signals include acetamido protons (~2.0 ppm), aromatic protons (7.0–8.2 ppm for 4-chlorophenyl), and acetyl groups (δ ~20–22 ppm in ¹³C) .
- 2D NMR (COSY, HSQC, HMBC) resolves connectivity and anomeric configuration (β-linkage confirmed by J₁,₂ ~7–8 Hz) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+Na]⁺ at m/z 779.2123) .
- Polarimetry : Measures specific rotation ([α]D) to confirm optical purity .
Basic: How can researchers evaluate the anti-inflammatory activity of this compound?
- In vitro assays :
- Cell-based models :
- In vivo models :
Advanced: How can low yields in glycosylation steps be resolved during synthesis?
- Optimize donor activation : Replace unstable intermediates (e.g., glycosyl bromides) with trichloroacetimidates for better shelf life and reactivity .
- Solvent selection : Use anhydrous dichloromethane (DCM) or toluene to minimize hydrolysis .
- Catalyst tuning : Test alternative Lewis acids (e.g., TMSOTf vs. BF₃·Et₂O) to improve β-selectivity .
- Protecting group strategy : Introduce temporary groups (e.g., benzylidene acetals) to reduce steric hindrance .
Advanced: What methodologies elucidate interactions with β-N-acetylhexosaminidases?
- Enzymatic hydrolysis assays :
- Molecular docking studies :
- Use software like AutoDock Vina to model binding in the active site of fungal β-N-acetylhexosaminidases (e.g., Talaromyces flavus) .
- Validate with mutagenesis (e.g., Asp/Arg residues in the catalytic pocket) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .
Advanced: How can computational methods enhance reaction design for derivatives?
- Quantum chemical calculations :
- Use Gaussian or ORCA to calculate transition-state energies and predict regioselectivity in glycosylation .
- Reaction path search algorithms :
- Apply GRRM or AFIR methods to explore alternative pathways and identify low-energy intermediates .
- Machine learning (ML) :
- Train models on existing glycosylation data to predict optimal conditions (catalyst, solvent, temperature) .
- In silico screening :
- Virtual libraries of derivatives can prioritize synthesis based on ADMET profiles (e.g., LogP, solubility) .
Advanced: How to address contradictions in reported bioactivity data?
- Standardize assay conditions :
- Orthogonal validation :
- Meta-analysis :
- Compare datasets across studies using tools like RevMan to identify outliers or batch effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
